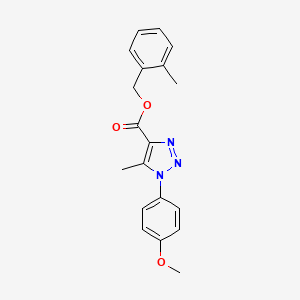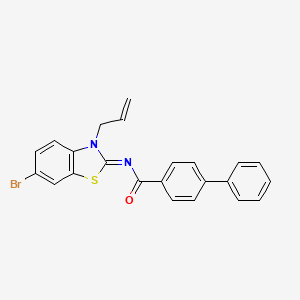
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPB and is a member of the benzothiazole family. BPB has been studied for its unique properties and potential benefits in fields such as medicine, agriculture, and material science.
Scientific Research Applications
I have conducted several searches to gather information on the scientific research applications of the compound known by various names, including “(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-[1,1’-biphenyl]-4-carboxamide”, also referred to as “F1365-0671”. However, the available information is quite limited and does not provide a comprehensive analysis of six to eight unique applications as requested.
The searches revealed some general information about the cytotoxic and antibacterial activities of related compounds , but specific details on unique applications for “F1365-0671” were not found. It is possible that the compound is relatively new or not widely studied, which could explain the lack of detailed information.
Mechanism of Action
Target of Action
It has been reported that similar compounds have shown good cytotoxicity against human cancer cell lines mcf-7 and hela . This suggests that the compound may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other cytotoxic and antibacterial compounds , it is plausible that it interacts with its targets, leading to changes in their function or activity. This interaction could potentially inhibit the growth of cancer cells or bacteria.
Biochemical Pathways
Given its reported cytotoxic and antibacterial activities , it is likely that it affects pathways related to cell growth and survival
Result of Action
The compound has shown good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin . This suggests that the compound’s action results in the death of cancer cells. Additionally, the compound has demonstrated good to moderate antibacterial activity , indicating that it can inhibit the growth of bacteria.
properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2OS/c1-2-14-26-20-13-12-19(24)15-21(20)28-23(26)25-22(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h2-13,15H,1,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAAHVDSQUHHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

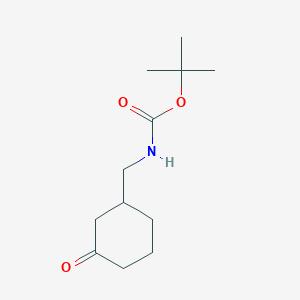
![N-(3-methylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2905808.png)
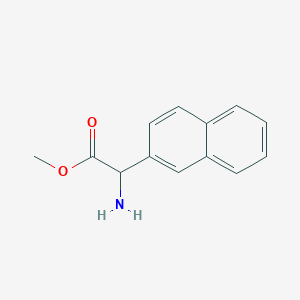
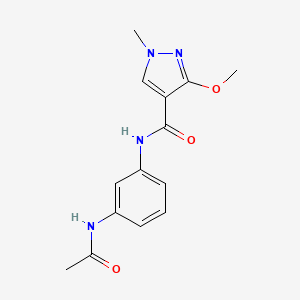
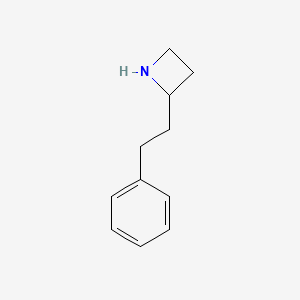
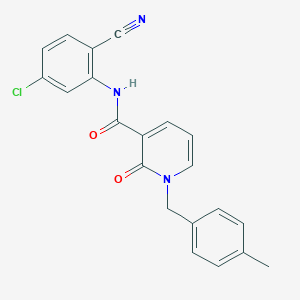
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2905813.png)
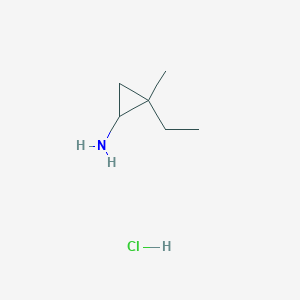
![ethyl 1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2905816.png)
![3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride](/img/no-structure.png)
![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(2-nitro-phenyl)-urea](/img/structure/B2905821.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2905822.png)
![rel-((3aR,3bS,5r,6aR,6bS)-Methyl 2-benzyl-1,3-dioxodecahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylate)](/img/structure/B2905823.png)
